molecular formula C20H14ClN3OS B3472207 1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)urea

1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)urea

Cat. No.: B3472207
M. Wt: 379.9 g/mol
InChI Key: NYAWEVBGCSXAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)urea is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)urea can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 4-chlorophenyl isocyanate under appropriate conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or phenyl rings are replaced with other groups.

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. For its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)urea can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with diverse biological activities.

    Benzothiazole-2-thiol: Known for its antimicrobial and anticancer properties.

    Benzothiazole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c21-14-7-11-16(12-8-14)23-20(25)22-15-9-5-13(6-10-15)19-24-17-3-1-2-4-18(17)26-19/h1-12H,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAWEVBGCSXAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)urea
Reactant of Route 2
Reactant of Route 2
1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)urea
Reactant of Route 4
Reactant of Route 4
1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)urea
Reactant of Route 5
Reactant of Route 5
1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)urea
Reactant of Route 6
Reactant of Route 6
1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.